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Compound of Interest

Compound Name: Hexacarbonyltungsten

Cat. No.: B083919

For researchers, scientists, and professionals in advanced materials and semiconductor
fabrication, the choice of deposition technique is critical to achieving desired thin film
properties. Tungsten hexacarbonyl, W(CO)s, is a versatile precursor for depositing tungsten-
based thin films. This guide provides a detailed comparison of its performance in Atomic Layer
Deposition (ALD) and Chemical Vapor Deposition (CVD), supported by experimental data, to
inform the selection of the most suitable method for specific applications.

The primary distinction between ALD and CVD lies in their deposition mechanisms. CVD
involves the continuous and simultaneous flow of precursor gases into a reaction chamber,
leading to a chemical reaction on a heated substrate and the formation of a solid thin film. In
contrast, ALD is a cyclical process that separates the precursor exposures into a series of self-
limiting surface reactions, enabling the deposition of a single atomic layer at a time.[1] This
fundamental difference dictates the performance characteristics of each technique, creating a
trade-off between deposition speed and precision.[1]

Performance Comparison: W(CO)es in ALD and CVD

While W(CO)e is a well-established precursor for the CVD of pure tungsten (W) films, its
application in ALD is more commonly associated with the deposition of tungsten compounds,
such as tungsten oxide (WOs) and tungsten nitride (WN). Direct, data-rich comparisons for the
ALD of pure tungsten films using W(CO)s are not widely reported in the literature, suggesting
that it is a less common or more challenging process. This guide will therefore compare the
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performance of W(CO)s in the CVD of pure tungsten with its use in the ALD of tungsten
compounds.

Quantitative Data Summary

The following tables summarize key performance metrics for the deposition of tungsten and its
compounds using W(CO)s as the precursor in both CVD and ALD processes.

Table 1: Performance of W(CO)es in Chemical Vapor Deposition (CVD) of Tungsten (W) Films

Parameter Deposition at 375 °C Deposition at 540 °C
] » Approx. 80 at.% W, 15 at.% C,
Film Composition >95 at.% W
5at.% O
Crystalline Phase Polycrystalline 3-W Polycrystalline a-W
Resistivity >1000 uQ-cm 18-23 pQ-cm
N Dependent on process Dependent on process
Deposition Rate . o
conditions conditions
] Good, but can be limited in Good, but can be limited in
Conformality ) ) ) )
high aspect ratios high aspect ratios

Table 2: Performance of W(CO)s in Atomic Layer Deposition (ALD) of Tungsten Compounds
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Parameter Tungsten Oxide (WOs) Tungsten Nitride (WN)
Co-reactant H20 NHs

Deposition Temperature 300 °C 200-350 °C

Growth Rate 0.2 Alcycle Not specified

Film Composition WOs3 W:2N with <5 at.% C and O

Crystalline Phase

Amorphous as-deposited

Amorphous below 275 °C,

polycrystalline above

Resistivity

Insulating

As low as 123 puQ-cm for a 50
nm film

Conformality

Excellent

Excellent, >90% step coverage

in 4:1 aspect ratio trenches

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections outline typical experimental protocols for CVD and ALD processes using

W(CO)s.

CVD of Tungsten (W) Films

A low-pressure chemical vapor deposition (LPCVD) process is commonly used for depositing

tungsten films from W(CO)s.

e Precursor and Substrate:

o Tungsten Precursor: Solid W(CO)s is heated in a reservoir to generate sufficient vapor

pressure. The temperature of the reservoir is a critical parameter for controlling the

precursor flow rate.

o Substrate: Si(100) wafers are typically used.

e Deposition Parameters:
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o Substrate Temperature: Varied to control film properties. For example, 375 °C for 3-W and
540 °C for high-purity a-W.[2]

o Pressure: The reactor is maintained under low pressure.

o Carrier Gas: A carrier gas such as hydrogen (Hz2) may be used.[3]

e Post-Deposition Annealing:

o Annealing can be performed in a vacuum to improve film properties. For instance,
annealing a film deposited at 375 °C to 900 °C can convert 3-W to a-W and reduce
resistivity.[2]

ALD of Tungsten Oxide (WOs) Films

A thermal ALD process can be employed to deposit tungsten oxide films using W(CO)s and
water.

e Precursors:

o Tungsten Precursor: W(CO)s

o Oxygen Source: Deionized (DI) water (H20)
e Deposition Cycle:

o W(CO)e Pulse: A pulse of W(CO)e vapor is introduced into the reaction chamber and
chemisorbs onto the substrate surface.

o Purge: The chamber is purged with an inert gas (e.g., N2) to remove any unreacted
W(CO)s and gaseous byproducts.

o H20 Pulse: A pulse of H20 vapor is introduced, reacting with the surface-adsorbed
tungsten species to form a layer of WOs.

o Purge: The chamber is again purged with an inert gas to remove unreacted H20 and
reaction byproducts.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://mocvd-precursor-encyclopedia.de/447521570/447521587
https://inis.iaea.org/records/w1xer-k6f91
https://mocvd-precursor-encyclopedia.de/447521570/447521587
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

e Process Parameters:

o Growth Temperature: A saturated growth rate of 0.2 A per cycle has been reported at 300
°C.[4]

Visualizing the Deposition Processes

The logical flow of both ALD and CVD processes, from the precursor to the final film properties,
can be visualized to better understand their fundamental differences.

Application Requirement

Pure W or
Tungsten Compound?

High Aspect Ratio
Structure?
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No
Precise Thickness Control)
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(High Deposition Rate)

Use CVD with W(CO)s Use ALD with W(CO)s
and Co-reactant
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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